molecular formula C8H17ClHgO B14517466 Chloro(2-methoxyheptyl)mercury CAS No. 62594-78-9

Chloro(2-methoxyheptyl)mercury

Cat. No.: B14517466
CAS No.: 62594-78-9
M. Wt: 365.26 g/mol
InChI Key: ZNMHVSWCLFUXMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-methoxyheptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyheptyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-methoxyheptyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyheptanol in the presence of a base. The reaction proceeds as follows:

    Mercury(II) chloride: is dissolved in a suitable solvent such as ethanol.

    2-methoxyheptanol: is added to the solution.

  • A base such as sodium hydroxide is introduced to facilitate the reaction.
  • The mixture is stirred at room temperature until the reaction is complete.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: to mix mercury(II) chloride and 2-methoxyheptanol.

    Automated systems: to control the addition of reagents and maintain optimal reaction conditions.

    Purification units: to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methoxyheptyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: It can be reduced to elemental mercury and other organic compounds.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide and various organic by-products.

    Reduction: Elemental mercury and organic compounds.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chloro(2-methoxyheptyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic uses and its toxicological effects.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-methoxyheptyl)mercury involves its interaction with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:

    Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.

    Disruption of cellular processes: The compound can interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group instead of a 2-methoxyheptyl group.

    Ethylmercury: Contains an ethyl group in place of the 2-methoxyheptyl group.

    Phenylmercury: Features a phenyl group instead of the 2-methoxyheptyl group.

Uniqueness

Chloro(2-methoxyheptyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxyheptyl group influences its reactivity and interactions with biological molecules, making it a valuable compound for specialized applications.

Properties

CAS No.

62594-78-9

Molecular Formula

C8H17ClHgO

Molecular Weight

365.26 g/mol

IUPAC Name

chloro(2-methoxyheptyl)mercury

InChI

InChI=1S/C8H17O.ClH.Hg/c1-4-5-6-7-8(2)9-3;;/h8H,2,4-7H2,1,3H3;1H;/q;;+1/p-1

InChI Key

ZNMHVSWCLFUXMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(C[Hg]Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.